3-Chloro-2-(methylamino)benzonitrile
Description
3-Chloro-2-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. Its molecular formula is C₈H₆ClN₂, with a molecular weight of 168.60 g/mol.
Properties
IUPAC Name |
3-chloro-2-(methylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYYLJFDGUKUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylamino)benzonitrile can be achieved through several methods:
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Dehydration of Aldoximes: : One common method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
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Ammoxidation: : Another method is the ammoxidation of 3-chlorotoluene, where the compound is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at high temperatures .
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Direct Amination: : The direct amination of 3-chlorobenzonitrile with methylamine can also be used to produce 3-Chloro-2-(methylamino)benzonitrile. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogenation conditions .
Industrial Production Methods
Industrial production of 3-Chloro-2-(methylamino)benzonitrile often involves the ammoxidation process due to its efficiency and scalability. This method allows for the continuous production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylamino)benzonitrile undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding amides or acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: : Reduction of the nitrile group can yield primary amines. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
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Substitution: : The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form various derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Amides, acids
Reduction: Primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
3-Chloro-2-(methylamino)benzonitrile has several scientific research applications:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties .
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Medicine: : It is explored for its potential use in the development of new drugs and therapeutic agents .
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Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-Amino-3-chlorobenzonitrile (C₇H₅ClN₂)
- Key Difference: Replaces the methylamino group with a primary amine (-NH₂).
- Impact: The absence of the methyl group reduces steric hindrance and increases basicity compared to the methylamino analog. This compound (CAS 53312-77-9) is used in synthesis but lacks pharmacological data in the evidence .
5-Fluoro-2-(methylamino)benzonitrile (C₈H₇FN₂)
- Key Difference : Substitutes chlorine with fluorine at the 5-position.
- Impact : Fluorine’s strong electron-withdrawing effect enhances ring stability and may improve metabolic resistance in drug candidates. This compound (mentioned in ) highlights halogen-dependent electronic modulation .
3-Chloro-5-(trifluoromethyl)benzonitrile (C₈H₃ClF₃N)
- Key Difference : Adds a trifluoromethyl (-CF₃) group at the 5-position.
- Available commercially (CAS 693245-52-2) .
Functional Group Complexity
3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (CAS 1365992-73-9)
- Key Difference : Incorporates a fused thiazolo-pyridine heterocycle.
- Impact: The bulky heterocyclic substituent enables selective interaction with DNA polymerase, making it a chemical probe (). This contrasts with the simpler methylamino group in the target compound .
4-Chloro-2-[methyl[3-(methylamino)-1-phenylpropyl]amino]benzonitrile (CAS 357434-07-2)
- Key Difference: Features a branched alkyl-phenyl chain on the amino group.
- Impact : Increased steric bulk may enhance selectivity for biological targets but reduce solubility. Used in specialized pharmaceuticals () .
Halogen and Substituent Effects
Biological Activity
3-Chloro-2-(methylamino)benzonitrile is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.
Chemical Structure and Properties
The compound 3-Chloro-2-(methylamino)benzonitrile can be described by its molecular formula . The presence of a chloro group and a methylamino substituent on the benzene ring significantly influences its biological properties.
Research indicates that compounds containing similar structures often interact with biological targets such as enzymes and receptors. The methylamino group is known to enhance the lipophilicity of the molecule, potentially increasing its ability to cross cellular membranes and interact with intracellular targets.
Anticancer Activity
Several studies have explored the anticancer properties of 3-Chloro-2-(methylamino)benzonitrile. For instance, derivatives of benzonitrile have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been demonstrated in vitro, with significant implications for treating cancers such as non-small cell lung carcinoma.
Mechanistic Insights
The mechanism by which 3-Chloro-2-(methylamino)benzonitrile exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression : Studies suggest that the compound induces cell cycle arrest, leading to apoptosis in cancer cells.
- Induction of Apoptosis : The compound has been associated with increased apoptosis rates in treated cells, indicating its potential as a therapeutic agent.
Toxicological Studies
Toxicological assessments have also been conducted to evaluate the safety profile of 3-Chloro-2-(methylamino)benzonitrile. In rodent studies, the compound was administered via gavage at various doses, revealing dose-dependent effects on organ systems.
Key Findings from Toxicological Studies
- Histopathological Changes : Increased incidences of neoplasms were observed in treated groups, particularly affecting the forestomach and liver.
- Metabolic Profiling : The compound demonstrated rapid metabolism and distribution within tissues, with significant concentrations found in the liver and kidneys.
| Dose (mg/kg) | Survival Rate (%) | Tumor Incidence (%) |
|---|---|---|
| 0 (Control) | 100 | 0 |
| 100 | 74 | 30 |
| 200 | 60 | 50 |
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of 3-Chloro-2-(methylamino)benzonitrile on A549 and NCI-H23 cell lines, demonstrating significant inhibition of cell growth with IC50 values indicating potent activity against these cancer types .
- Toxicity Assessment in Rodents : In a long-term study involving Fischer 344/N rats, administration of the compound resulted in observable toxic effects at higher doses, including liver necrosis and increased tumor formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
